3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-10-9-11-6-8(14-9)7(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZMLGRAEJGXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursors
The synthesis begins with the preparation of a substituted thiazole enaminone intermediate. As demonstrated in the synthesis of analogous compounds, the target molecule can be derived from a non-fluorinated enaminone precursor. The key steps include:
-
Thiazole Ring Formation : Condensation of 1-methylthiourea with 2-chloro-1-cyclopropylethanone yields 4-cyclopropyl-N-methylthiazol-2-amine.
-
Enaminone Synthesis : Treatment of the thiazol-2-amine with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation generates the enaminone core.
Optimization and Conditions
Spectroscopic Characterization
-
1H NMR (DMSO-d6) : δ 2.40 (s, 3H, CH3), 2.83 (d, 3H, J = 4.8 Hz, CH3), 3.04 (s, 6H, 2 × CH3), 6.88 (d, 1H, J = 30.4 Hz, CH), 8.04 (d, 1H, J = 4.4 Hz, NH).
-
HR-MS (ESI+) : m/z [M + H]+ calcd. 244.0920, found 244.0849.
Condensation of Thiazole Derivatives with Dimethylamine
One-Pot Synthesis Strategy
This method involves direct condensation of 2-(methylamino)thiazole-5-carbaldehyde with dimethylamine in the presence of thionyl chloride.
Key Analytical Data
-
Molecular Formula : C9H13N3OS.
-
HR-MS (ESI+) : m/z [M + H]+ calcd. 211.28, consistent with experimental data.
LDA-Mediated Alkylation and Enaminone Formation
Stepwise Procedure
Performance Metrics
Structural Confirmation
Comparative Analysis of Synthesis Methods
Advantages and Limitations
-
Fluorination-Mediated : High purity but low yield due to side reactions.
-
Condensation : Scalable but requires strict inert conditions.
-
LDA-Mediated : High yield but technically demanding (cryogenic conditions).
Emerging Techniques: Microwave-Assisted Synthesis
Recent advancements highlight microwave irradiation as a tool to accelerate enaminone formation. For example, heating DMF-DMA with thiazole amines at 140°C for 45 minutes reduces reaction times by 80% compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various amines and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different amino or other functional groups.
Scientific Research Applications
3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Modifications to the thiazole ring significantly impact biological activity:
- Ethylamino substitution: Compound 16 (Training set, ), with an ethylamino group replacing methylamino, shows reduced activity (36.8% inhibition, pIC50 7.43) compared to methylamino derivatives .
- Halogenated aryl groups : Bromophenyl (compound 13) and dichlorophenyl (compound 15) substituents on the prop-en-one chain yield moderate activity (59.3% and 61.2%, respectively) .
Halogenation at the Enaminone Position
Aryl Group Modifications on the Prop-2-en-1-one Chain
- 3-Methylphenyl (compound 14) : Exhibits the highest activity in the training set (73.5% inhibition, pIC50 7.13), suggesting electron-donating groups enhance binding .
- Pyridinyl substitution: The Key Organics compound (CAS 400081-35-8) replaces the methylamino group with pyridinyl, though activity data are unavailable .
Structural Analogues with Alternative Backbones
- Heterocyclic derivatives: Condensation with aminopyrazoles yields pyrazolo[1,5-a]pyrimidines, showing antimicrobial activity comparable to ampicillin .
Kinase Inhibition
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines derived from the parent compound inhibit Gram-positive and Gram-negative bacteria, though specific MIC values are unreported .
Crystallographic Analysis
Tools like SHELXL and Mercury CSD 2.0 enable precise structural validation, critical for structure-activity relationship (SAR) studies .
Data Tables
Biological Activity
3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, also known by its CAS number 338400-18-3, is a synthetic organic compound characterized by a thiazole ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N3OS. Its structure includes a thiazole ring, which is known for contributing to various biological activities due to its heterocyclic nature. The presence of dimethylamino and methylamino groups enhances the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3OS |
| Molar Mass | 211.28 g/mol |
| CAS Number | 338400-18-3 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0195 |
| Candida albicans | 0.0048 |
These results suggest that the compound has strong potential as an antimicrobial agent, particularly against common pathogens.
Anticancer Activity
The compound's anticancer properties have been explored in various studies, revealing its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with specific enzymes and receptors involved in cell proliferation and survival pathways.
Case Study:
In a recent study published in MDPI, researchers evaluated the effects of this compound on cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The thiazole ring and amino groups facilitate interactions with enzymes and receptors, modulating their activity:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell growth.
- Receptor Modulation : It can also bind to receptors that regulate cellular signaling pathways, leading to altered gene expression and cellular responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structural components can significantly influence its reactivity and effectiveness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Dimethylamino)-1-[2-(ethylamino)-1,3-thiazol-5-yl]prop-2-en-1-one | Ethyl group instead of methyl group | Different reactivity due to larger ethyl group |
| 4-(Dimethylamino)-2-methylthiazole | Contains a thiazole ring but lacks propene structure | Simpler structure with less potential for diverse reactivity |
These comparisons highlight how modifications can lead to variations in biological activity.
Q & A
Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis of this enaminone derivative typically involves:
- Step 1: Condensation of a thiazole-5-carbaldehyde precursor with dimethylamine under reflux in anhydrous ethanol, followed by purification via column chromatography (yield: ~65-75%) .
- Step 2: Functionalization of the thiazole ring with methylamine using a Pd-catalyzed cross-coupling reaction in tetrahydrofuran (THF) at 60°C for 12 hours .
- Optimization Tips:
Key Data:
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Synthesis | Ethanol, 12 h reflux | 68 | ≥95% |
| Microwave-Assisted | THF, 80°C, 4 h | 72 | ≥97% |
Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Advanced Research Questions
Q. What strategies can be employed to analyze conflicting data regarding the biological activity of this compound in different assay systems?
Methodological Answer: Contradictions in bioactivity data (e.g., anti-cancer activity in hepatocellular carcinoma vs. inactivity in other cell lines) may arise from:
- Assay-Specific Variables: Differences in cell permeability (e.g., P-glycoprotein efflux in resistant lines) or metabolic stability .
- Resolution Strategies:
Example Data Conflict:
| Cell Line | IC (μM) | Assay Type | Potential Cause of Discrepancy |
|---|---|---|---|
| HepG2 | 12.5 ± 1.2 | MTT | High CYP3A4 metabolism |
| A549 | >50 | SRB | Low membrane permeability |
Q. How can computational chemistry approaches guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR-2). The thiazole ring shows hydrogen bonding with Lys721 (EGFR), while the enaminone moiety occupies a hydrophobic pocket .
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with bioactivity. Derivatives with electron-withdrawing groups (e.g., -NO) at the thiazole 4-position improve IC by 30% .
Suggested Modifications:
| Derivative | Target | Predicted ΔIC |
|---|---|---|
| 5-Nitro-thiazole analog | EGFR | ↓ 35% |
| 2-Fluoro-enaminone | VEGFR-2 | ↓ 22% |
Q. What experimental designs are recommended to investigate the mechanism of action in anti-cancer studies?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on treated HepG2 cells to identify dysregulated pathways (e.g., apoptosis: BAX/BCL-2 ratio >2.0) .
- Flow Cytometry: Assess cell cycle arrest (e.g., G2/M phase accumulation at 10 μM) and apoptosis (Annexin V/PI staining) .
- In Vivo Validation: Use xenograft models (e.g., BALB/c nude mice) with biweekly intraperitoneal dosing (20 mg/kg). Monitor tumor volume reduction (≥50% vs. control) and toxicity (body weight stability) .
Q. How can researchers address challenges in isolating stereoisomers or tautomeric forms of this compound?
Methodological Answer:
- Tautomer Separation: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve enaminone (E) and (Z) tautomers (resolution factor ≥1.5) .
- Dynamic NMR: Conduct variable-temperature H NMR (25–60°C) in DMSO-d6 to detect tautomeric equilibria (e.g., thiazole ring proton shifts at δ 7.8–8.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
